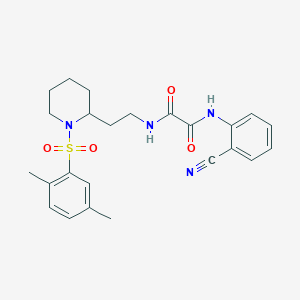

![molecular formula C11H14N2O B2665407 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile CAS No. 893723-12-1](/img/structure/B2665407.png)

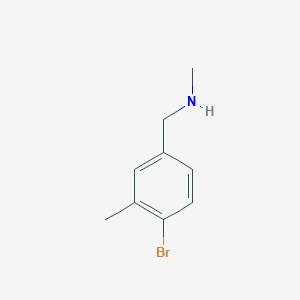

2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile” is a chemical compound with the CAS Number: 68220-83-7 and a molecular weight of 204.27 .

Synthesis Analysis

While there are no direct synthesis methods available for “this compound”, similar compounds have been synthesized via Schiff bases reduction route . For instance, 2-aminothiazoles, which are significant class of organic medicinal compounds, have been utilized as starting material for the synthesis of diverse range of heterocyclic analogues .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O/c1-12(2,9-13)14-8-10-4-6-11(15-3)7-5-10/h4-7,14H,8H2,1-3H3 . This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .科学的研究の応用

Photopolymerization Initiator Development

A new alkoxyamine compound with a chromophore group directly linked to the aminoxyl function has been proposed as a photoiniferter. This compound is capable of decomposing under UV irradiation to generate alkyl and nitroxide radicals, demonstrating potential in photopolymerization processes. Its efficiency as a conventional photoinitiator is comparable to that of 2,2′-dimethoxyphenyl acetophenone, showing promise in the field of nitroxide-mediated photopolymerization (NMP2) for the development of advanced materials (Guillaneuf et al., 2010).

Organocatalysis in Green Chemistry

The compound's derivative has been used in a green, efficient method for synthesizing 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles. This synthesis employs a one-pot four-component condensation reaction under solvent-free conditions, highlighting its utility in promoting environmentally friendly chemical processes. Isonicotinic acid serves as a dual and biological organocatalyst in this reaction, further emphasizing the compound's role in sustainable chemistry applications (Zolfigol et al., 2013).

Corrosion Inhibition

Research has identified pyridine derivatives, including those structurally related to 2-[(4-Methoxyphenyl)amino]-2-methylpropanenitrile, as effective corrosion inhibitors for steel in acidic environments. These compounds exhibit high inhibition efficiencies, providing valuable insights into the development of new materials and coatings that can protect against corrosion in industrial applications. The study demonstrates the potential of these derivatives in extending the life of metal structures and components in harsh chemical conditions (Ansari et al., 2015).

Advanced Material Development

The study of copolymeric systems bearing side-chain thioxanthone and α-aminoacetophenone moieties for ultraviolet-curable pigmented coatings showcases the application of compounds related to this compound in creating advanced materials. These systems are explored for their photoinitiation efficiency, revealing their potential in the development of new coatings and materials with specialized properties (Angiolini et al., 1997).

特性

IUPAC Name |

2-(4-methoxyanilino)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-11(2,8-12)13-9-4-6-10(14-3)7-5-9/h4-7,13H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKMJJKBDBUNCSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)NC1=CC=C(C=C1)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

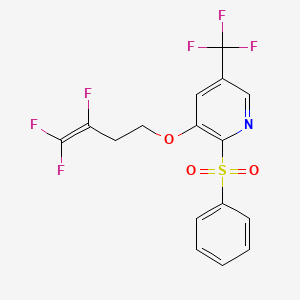

![N-{2-[4-(2-Fluorophenyl)piperazin-1-YL]ethyl}-2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2665325.png)

![Tert-butyl 4-[3-(aminomethyl)oxetan-3-yl]piperazine-1-carboxylate](/img/structure/B2665328.png)

![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)

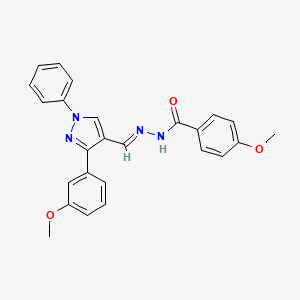

![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2665333.png)

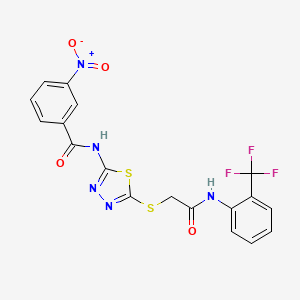

![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2665339.png)

![(1R*,4R*)-tert-Butyl N-[4-(pyrimidin-2-ylamino)cyclohexyl]carbamate](/img/structure/B2665344.png)